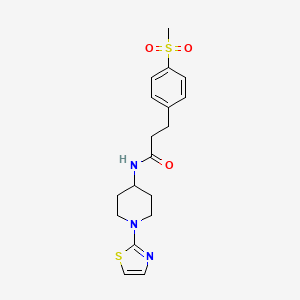

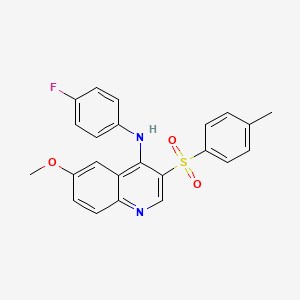

3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Alzheimer’s Disease Treatment

A study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, including compounds structurally related to 3-(4-(Methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, as potential drug candidates for the treatment of Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment, showing promising results in the search for new therapeutic agents (Rehman et al., 2018).

Anticonvulsant Activity

Research into azoles incorporating a sulfonamide moiety, related to the core structure of the discussed compound, has shown significant anticonvulsive effects. This includes the synthesis and evaluation of derivatives for their protection against picrotoxin-induced convulsion in models, highlighting the potential of such compounds in managing seizure disorders (Farag et al., 2012).

Antimicrobial Applications

Compounds based on the 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole framework, which shares functional groups with the chemical of interest, have been synthesized and shown to possess antimicrobial activity. This suggests potential applications in combating bacterial and fungal infections, particularly those affecting agricultural crops (El‐Emary et al., 2002).

Anticancer Potential

The synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally related to the discussed compound, has been explored for their potential as anticancer agents. These compounds have shown promising results in vitro, highlighting the need for further studies to ascertain their therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Phospholipase A2 Inhibition

Research on derivatives of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides, which are closely related to the target compound, has identified potent inhibitors of membrane-bound phospholipase A2. These compounds have shown significant potential in reducing the size of myocardial infarction in models, suggesting their application in cardiovascular disease management (Oinuma et al., 1991).

properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-26(23,24)16-5-2-14(3-6-16)4-7-17(22)20-15-8-11-21(12-9-15)18-19-10-13-25-18/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUSSRXJQGIMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(methylsulfonyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)

![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)

![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)